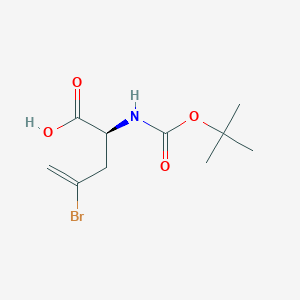

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

Übersicht

Beschreibung

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.

Bromination: The bromination of the starting material is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromine atom at the fourth position of the pent-4-enoic acid moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium azide (NaN3) for azide substitution, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection at room temperature.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, products such as (S)-4-azido-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be formed.

Deprotection Reactions: The major product is (S)-4-Bromo-2-amino-pent-4-enoic acid after Boc removal.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid exhibits antiviral properties. It has been studied for its potential effectiveness against various viruses, including HIV and Hepatitis C. The compound's mechanism involves the inhibition of viral replication processes, making it a candidate for further development in antiviral therapies .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. It is being investigated for its ability to inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Anticancer Potential

This compound is being explored for its anticancer properties. Studies have suggested that it may induce apoptosis in cancer cells through various signaling pathways, including the MAPK/ERK pathway. This makes it a potential candidate for cancer treatment protocols .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including bromination and carbonyl protection strategies. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating selective reactions without affecting other functional groups.

Derivatives and Modifications

Derivatives of this compound are being synthesized to enhance its bioactivity and selectivity. For instance, modifications at the 4-position can lead to compounds with improved pharmacokinetic properties or increased potency against specific biological targets .

Case Studies

Wirkmechanismus

The mechanism of action of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid depends on its specific application:

Peptide Synthesis: It acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions.

Bioconjugation: The bromine atom can undergo nucleophilic substitution, allowing the compound to be linked to other biomolecules.

Vergleich Mit ähnlichen Verbindungen

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Lacks the bromine atom, making it less reactive for certain bioconjugation applications.

(S)-4-Chloro-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.

Uniqueness: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is unique due to the presence of the bromine atom, which provides distinct reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring selective substitution reactions.

Biologische Aktivität

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a compound that has gained attention in biochemical research due to its potential applications in drug development and as a biochemical probe. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₆BrNO₄

- Molecular Weight : 294.14 g/mol

- CAS Number : 151215-34-8

- Purity : Typically >95% (HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆BrNO₄ |

| Molecular Weight | 294.14 g/mol |

| CAS Number | 151215-34-8 |

| Purity | >95% (HPLC) |

This compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:

- Histone Deacetylase (HDAC) Inhibition : The compound has been noted for its potential to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer .

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. It has shown interactions with receptors such as the NMDA receptor, which is involved in synaptic plasticity and memory function .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory properties by modulating signaling pathways associated with inflammation .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in various studies:

- Cancer Research : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through HDAC inhibition, leading to altered gene expression patterns that promote cell death .

- Neuroprotection : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce oxidative stress markers .

- Metabolic Regulation : There is evidence suggesting that it may influence metabolic pathways, particularly those related to lipid metabolism and energy homeostasis, which could have implications for conditions like obesity and diabetes .

Table 2: Summary of Biological Activities

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Cancer Cell Lines :

- Neuroprotective Effects in Animal Models :

- Metabolic Impact Study :

Eigenschaften

IUPAC Name |

(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376139 | |

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151215-34-8 | |

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.